1-(pyridazin-3-yl)piperidin-4-one
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Description
“1-(pyridazin-3-yl)piperidin-4-one” is a chemical compound with the molecular formula C9H11N3O and a molecular weight of 177.2 . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives can be synthesized through various intra- and intermolecular reactions . For instance, the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine provides access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones .Molecular Structure Analysis
The molecular structure of “1-(pyridazin-3-yl)piperidin-4-one” can be represented by the SMILES stringO=C1CCN(CC1)c2ccccn2
. This structure indicates that the compound contains a piperidin-4-one ring attached to a pyridazin-3-yl group. Chemical Reactions Analysis
Piperidine derivatives, including “1-(pyridazin-3-yl)piperidin-4-one”, can undergo various chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, and amination . Alkynyl heterocycles have also been shown to be effective dipolarophiles for pyridine N-imine .Future Directions
The future directions for “1-(pyridazin-3-yl)piperidin-4-one” and similar compounds involve further exploration of their pharmacological activities. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Additionally, the modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring and the replacement of the benzimidazol-2-one moiety with urea-like substructures are potential areas of future research .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(pyridazin-3-yl)piperidin-4-one involves the reaction of pyridazine-3-carboxylic acid with piperidin-4-one in the presence of a dehydrating agent.", "Starting Materials": [ "Pyridazine-3-carboxylic acid", "Piperidin-4-one", "Dehydrating agent (e.g. phosphorus pentoxide, thionyl chloride)" ], "Reaction": [ "Pyridazine-3-carboxylic acid is reacted with the dehydrating agent to form pyridazine-3-carboxylic acid anhydride.", "Piperidin-4-one is then added to the reaction mixture and heated to form 1-(pyridazin-3-yl)piperidin-4-one.", "The product is purified by recrystallization or column chromatography." ] } | |
CAS RN |
1057282-85-5 |
Product Name |
1-(pyridazin-3-yl)piperidin-4-one |
Molecular Formula |
C9H11N3O |
Molecular Weight |
177.2 |
Purity |
95 |
Origin of Product |
United States |
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